Hidrocloruro de acecainida

Descripción general

Descripción

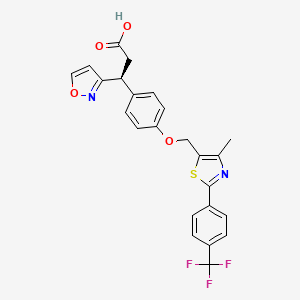

El hidrocloruro de acecainida, también conocido como hidrocloruro de N-acetilprocainamida, es un agente antiarrítmico de Clase III. Es el metabolito N-acetilado de la procainamida, un fármaco antiarrítmico de Clase Ia. El this compound se utiliza principalmente para controlar y tratar las arritmias cardíacas estabilizando el ritmo del corazón .

Aplicaciones Científicas De Investigación

Investigación Cardiovascular

Hidrocloruro de acecainida: es un metabolito activo del fármaco antiarrítmico de clase III procainamida . Es particularmente útil en la investigación cardiovascular por sus propiedades para prevenir la fibrilación ventricular inducida por hipoxia en ratones y disminuir la arritmia inducida por aconitina en perros . Esto lo convierte en un compuesto valioso para estudiar arritmias y posibles intervenciones terapéuticas.

Farmacocinética

La formación de Acecainida a partir de procainamida implica N-acetiltransferasas hepáticas . La investigación sobre la farmacocinética de Acecainida puede proporcionar información sobre el metabolismo de los fármacos, especialmente aquellos que sufren N-acetilación, y puede ayudar a comprender las variaciones individuales en la respuesta a los fármacos debido a diferentes fenotipos acetiladores .

Estudios de Metabolismo Lipídico

Se ha demostrado que Acecainida disminuye el área de las gotas lipídicas en más del 50% en las células SK-Hep1 cuando se utiliza en un medio rico en grasas, sin inducir citotoxicidad . Sin embargo, no afecta a las gotas lipídicas en los hepatocitos primarios de ratón . Este comportamiento dual lo convierte en un tema interesante para estudiar el metabolismo lipídico y el desarrollo de la enfermedad del hígado graso.

Correlación Génica en la Enfermedad Hepática

La investigación ha utilizado Acecainida para identificar nuevos fármacos terapéuticos y correlaciones genéticas para la enfermedad del hígado graso . Esta aplicación es crucial para comprender los factores genéticos que contribuyen al desarrollo y progresión de las enfermedades hepáticas.

Mecanismo De Acción

Target of Action

Acecainide, also known as N-acetylprocainamide (NAPA), is an antiarrhythmic drug . It is the N-acetylated metabolite of procainamide . As a Class III antiarrhythmic agent, it is primarily targeted at cardiac tissues to regulate heart rhythm .

Mode of Action

As a metabolite of procainamide, it is believed to share similar antiarrhythmic properties. Procainamide works by blocking certain types of sodium channels in the heart, slowing the rate at which electrical signals pass through the heart muscle. This helps to restore normal heart rhythm and prevent arrhythmias .

Biochemical Pathways

As a metabolite of procainamide, it is likely involved in the regulation of cardiac electrical activity. By blocking sodium channels, it can affect the propagation of electrical signals through the heart, which can influence the heart’s rhythm .

Pharmacokinetics

Acecainide is metabolized in the liver to acecainide by N-acetyltransferase, an enzyme that is genetically determined . The bioavailability of Acecainide when administered orally is approximately 85% . It has a protein binding of about 10% . The elimination half-life of Acecainide ranges from 4.3 to 15.1 hours , and it is primarily excreted via the kidneys .

Result of Action

The primary result of Acecainide’s action is the regulation of heart rhythm. By blocking sodium channels in the heart, it slows the rate of electrical signal propagation, helping to restore normal heart rhythm and prevent arrhythmias . It is only partially as active as procainamide, and when checking levels, both must be included in the final calculation .

Action Environment

The action of Acecainide can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism of Acecainide, influencing its efficacy and stability . Additionally, renal function can impact the elimination of Acecainide, potentially affecting its action . Furthermore, there is an overlap in plasma concentrations required for therapeutic efficacy and those associated with adverse effects .

Análisis Bioquímico

Biochemical Properties

Acecainide hydrochloride plays a significant role in biochemical reactions. It is known to bind to potassium channels and delay phase 3 repolarization . This interaction with potassium channels is crucial in its function as an antiarrhythmic agent .

Cellular Effects

Acecainide hydrochloride has various effects on cells. It can decrease the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period . In humans, acecainide hydrochloride can cause cardiac toxicity that results in torsades de pointes . It can also decrease renal function when accumulated during a procainamide therapy .

Molecular Mechanism

The molecular mechanism of action of acecainide hydrochloride involves its binding to potassium channels, which delays phase 3 repolarization . These electrophysiological changes decrease the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period .

Temporal Effects in Laboratory Settings

It is known that acecainide hydrochloride has a half-life of 4.3–15.1 hours , indicating its stability in the body over time.

Dosage Effects in Animal Models

It is known that acecainide hydrochloride has positive inotropic effects in animals, but it also causes negative chronotropic and hypotensive activity .

Metabolic Pathways

Acecainide hydrochloride is metabolized in the liver to acecainide by N-acetyltransferase, an enzyme that is genetically determined . This enzyme catalyzes the transfer of acetyl groups from acetyl-CoA to arylamines and aromatic amines such as procainamide .

Transport and Distribution

Acecainide hydrochloride has a volume of distribution of 1.5 L/kg, which is less than the volume of distribution of procainamide (2.0 L/kg) . Because of this low volume of distribution, it can be concluded that the medicine is thought to be confined in the plasma or liquid parts of the blood .

Subcellular Localization

Given its role as a potassium-channel blocker , it is likely that it localizes to the cell membrane where these channels are located.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrocloruro de acecainida se sintetiza a partir de la procainamida mediante una reacción de acetilación. Este proceso implica la transferencia de un

Propiedades

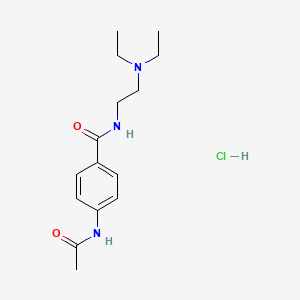

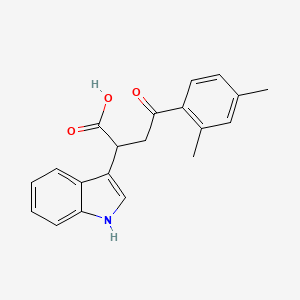

IUPAC Name |

4-acetamido-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19;/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEWBJUCJHKLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32795-44-1 (Parent) | |

| Record name | Acecainide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045748 | |

| Record name | Acecainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34118-92-8 | |

| Record name | Acecainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34118-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acecainide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acecainide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acecainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-2-aminoethylcarbamoylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K738KX14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)